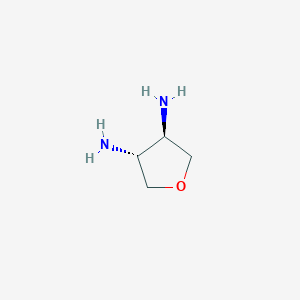

(3R,4R)-tetrahydrofuran-3,4-diamine

Description

Properties

IUPAC Name |

(3R,4R)-oxolane-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSJSRRUXSUNFA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480450-23-5 | |

| Record name | (3R,4R)-Tetrahydrofuran-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R,4R)-Tetrahydrofuran-3,4-diamine: Properties, Synthesis, and Applications in Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the demand for stereochemically pure, functionalized scaffolds is insatiable. Chiral vicinal diamines, in particular, represent a privileged class of building blocks, prized for their ability to impart specific three-dimensional conformations to molecules, thereby enabling precise interactions with biological targets.[1] Among these, (3R,4R)-tetrahydrofuran-3,4-diamine has emerged as a versatile and valuable intermediate. Its constrained tetrahydrofuran ring and the defined trans-orientation of its vicinal amino groups offer a unique conformational rigidity that is highly sought after in the design of novel therapeutics and chiral catalysts.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals. It is designed not merely as a repository of data, but as a practical resource, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

Core Chemical and Physical Properties

This compound is a chiral diamine characterized by a central five-membered oxolane ring with two amino groups in a trans configuration.[2] This specific stereochemistry is the cornerstone of its utility in asymmetric synthesis.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The following table summarizes its key physicochemical parameters.

| Property | Value | Source/Method |

| CAS Number | 480450-23-5 | [2][3] |

| Molecular Formula | C₄H₁₀N₂O | [2][3] |

| Molecular Weight | 102.14 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| XLogP3 | -1.9 | Computed by PubChem[3] |

| pKa₁ (predicted) | ~7.5 - 8.5 | Estimated based on aliphatic amines |

| pKa₂ (predicted) | ~9.5 - 10.5 | Estimated based on aliphatic amines |

| Solubility | Miscible with water, methanol, ethanol. Soluble in THF, DCM. Sparingly soluble in non-polar solvents like hexanes. | Predicted based on polarity |

Stereochemistry and Conformational Analysis

The C₂-symmetric nature of the (3R,4R) stereoisomer is a key feature that makes it an excellent chiral building block. The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations. The bulky amino groups will preferentially occupy pseudo-equatorial positions to minimize steric strain, leading to a relatively rigid and predictable three-dimensional structure. This conformational pre-organization is highly advantageous when the diamine is used as a scaffold in drug design or as a ligand in asymmetric catalysis.

Synthesis of this compound

The most logical and cost-effective enantioselective synthesis of this compound starts from the readily available and inexpensive chiral pool starting material, L-(+)-tartaric acid.[2] The following proposed synthetic route is based on established chemical transformations.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway from L-(+)-tartaric acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically plausible route. Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

-

Rationale: The diol of tartaric acid is protected as an acetonide to prevent side reactions in the subsequent reduction step. The carboxylic acids are then reduced to primary alcohols.

-

Procedure:

-

Suspend L-(+)-tartaric acid (1 mole) in acetone (10 volumes).

-

Add 2,2-dimethoxypropane (1.2 moles) and a catalytic amount of p-toluenesulfonic acid (0.01 moles).

-

Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Neutralize with aqueous NaHCO₃, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetonide-protected diacid.

-

Carefully add the crude product to a suspension of LiAlH₄ (2.5 moles) in anhydrous THF at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 8-12 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate to yield the target diol.

-

Step 2: Synthesis of (4R,5R)-4,5-Bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane

-

Rationale: The primary alcohols are converted to a good leaving group (mesylate) and then displaced with azide, a precursor to the amine.

-

Procedure:

-

Dissolve the diol from Step 1 (1 mole) in dichloromethane (DCM) (10 volumes) and cool to 0 °C.

-

Add triethylamine (2.5 moles) followed by the dropwise addition of methanesulfonyl chloride (2.2 moles).

-

Stir at 0 °C for 2-3 hours.

-

Wash the reaction mixture with cold water, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄ and concentrate to give the crude dimesylate.

-

Dissolve the crude dimesylate in DMF (8 volumes) and add sodium azide (3 moles).

-

Heat the mixture to 80-90 °C for 12-18 hours.

-

Cool, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the diazide.

-

Step 3: Synthesis of this compound

-

Rationale: The acetonide is removed under acidic conditions, which is expected to trigger an intramolecular cyclization to form the tetrahydrofuran ring. The azides are then reduced to the primary amines.

-

Procedure:

-

Dissolve the diazide from Step 2 (1 mole) in a mixture of THF and water (4:1).

-

Add trifluoroacetic acid (TFA) (2 moles) and stir at room temperature for 4-6 hours to effect deprotection and cyclization.

-

Neutralize with a solid base (e.g., NaHCO₃) and extract the product.

-

Concentrate the organic extracts and dissolve the residue in methanol.

-

Add 10% Pd/C catalyst (5 mol %) and hydrogenate the mixture at 50 psi in a Parr shaker for 12-24 hours.

-

Filter the catalyst through Celite® and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification can be achieved by vacuum distillation or by formation of a salt (e.g., dihydrochloride) followed by recrystallization and liberation of the free base.

-

Chemical Reactivity and Characterization

Key Chemical Reactions

As a vicinal diamine, the compound undergoes typical reactions of primary amines:

-

Acylation: Reacts with acid chlorides or anhydrides to form diamides.

-

Alkylation: Can be N-alkylated, although selectivity between mono- and di-alkylation can be challenging.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form bis-imines.

-

Cyclization: Reacts with phosgene or its equivalents to form a cyclic urea, or with 1,2-dicarbonyl compounds to form heterocyclic systems.

Spectroscopic Characterization (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Protons on C3 and C4: A multiplet around 3.0-3.5 ppm. Protons on C2 and C5: Two sets of multiplets in the range of 3.5-4.0 ppm. Amine Protons (NH₂): A broad singlet that can exchange with D₂O, typically between 1.5-3.0 ppm. |

| ¹³C NMR | Carbons C3 and C4: A signal in the range of 50-60 ppm. Carbons C2 and C5: A signal in the range of 70-80 ppm. |

| FT-IR | N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ (characteristic of primary amines). C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region. C-O-C Stretch: A strong absorption around 1070-1150 cm⁻¹. |

| Mass Spec | [M+H]⁺: Expected at m/z = 103.0866. |

Stability and Storage

Stability Profile

Aliphatic amines are susceptible to oxidation and can react with atmospheric carbon dioxide. This compound is expected to be a stable compound under standard laboratory conditions but should be protected from air and moisture for long-term storage. A formal stability study would involve:

-

Forced Degradation: Exposing the compound to acidic, basic, oxidative (e.g., H₂O₂), thermal, and photolytic stress conditions as per ICH guidelines.[4]

-

Stability-Indicating Method: Development of an HPLC method capable of separating the parent compound from all potential degradation products.[5]

Recommended Storage

For optimal shelf-life, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at 2-8 °C.

Applications in Research and Drug Development

The unique stereochemical and conformational properties of this compound make it a valuable tool in several areas of chemical synthesis.

As a Chiral Ligand in Asymmetric Catalysis

The C₂-symmetric nature of the diamine makes it an ideal candidate for the synthesis of chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Workflow for Ligand Synthesis and Use:

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H10N2O | CID 14171650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]

(3R,4R)-tetrahydrofuran-3,4-diamine structural analysis

An In-Depth Technical Guide to the Structural Analysis of (3R,4R)-Tetrahydrofuran-3,4-diamine

Authored by: A Senior Application Scientist

Abstract

This compound is a C2-symmetric chiral diamine of significant interest to the pharmaceutical and materials science sectors. Its rigid tetrahydrofuran backbone imposes a well-defined spatial relationship between the two vicinal amino groups, making it an exceptional building block for asymmetric catalysis, chiral ligands, and complex molecular architectures.[1] This guide provides a comprehensive framework for the structural analysis of this molecule, beginning with a proposed stereoselective synthesis and proceeding through a rigorous, multi-technique analytical workflow. The methodologies detailed herein are designed to serve as a self-validating system, ensuring the unambiguous confirmation of stereochemistry, purity, and conformation, which are critical parameters for its application in drug development and scientific research.

Strategic Importance and Applications

Vicinal diamines are privileged structural motifs in medicinal chemistry and are central to the function of numerous biologically active compounds.[2][3] The specific stereochemical arrangement of the amino groups is often paramount to molecular recognition and biological activity. The this compound scaffold offers a unique combination of properties:

-

Stereochemical Rigidity: The five-membered ring restricts conformational freedom, locking the diamine substituents into a predictable orientation.

-

Chirality: The inherent chirality, originating from a readily available chiral pool, makes it a valuable precursor for enantioselective synthesis.[4][5][6]

-

Coordination Potential: The two nitrogen atoms act as a bidentate ligand, capable of coordinating with metal centers to form catalysts for asymmetric transformations.[7][8][9]

These features make it a high-value target for researchers developing novel therapeutics and advanced materials.

Proposed Enantioselective Synthesis Pathway

While various methods exist for tetrahydrofuran and diamine synthesis, a robust and stereochemically controlled route to this compound can be strategically designed starting from inexpensive L-(+)-tartaric acid.[10] This approach leverages the innate C2 symmetry and defined stereocenters of the starting material.

The proposed pathway is based on established transformations for converting tartaric acid into cyclic derivatives.[11] The logic is to first form the diamide and then effect a reductive cyclization to yield the target tetrahydrofuran ring.

Caption: Proposed synthesis pathway from L-(+)-tartaric acid.

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of (2R,3R)-Diacetylsuccinic Anhydride.

-

Suspend L-(+)-tartaric acid in acetic anhydride.

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture and collect the crystalline product by filtration. Wash with cold diethyl ether and dry under vacuum. The causality here is the simultaneous acetylation of the hydroxyls and dehydration of the diacid to form the cyclic anhydride.

-

-

Step 2: Synthesis of (2R,3R)-N,N'-Dibenzyl-2,3-di(acetyloxy)succinamide.[11]

-

Dissolve the anhydride from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add benzylamine (2.0 equivalents) dropwise. The benzylamine acts as a nucleophile, opening the anhydride ring to form an initial mono-amide, which is then followed by amidation of the second carboxylic acid.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.

-

-

Step 3: Deprotection to (2R,3R)-N,N'-Dibenzyl-2,3-dihydroxysuccinamide.

-

Dissolve the diacetylated diamide from Step 2 in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir at room temperature for 4 hours until TLC analysis indicates complete removal of the acetyl groups.

-

Neutralize with a mild acid (e.g., Amberlyst resin), filter, and concentrate to yield the diol.

-

-

Step 4: Reductive Cyclization to (3R,4R)-1,4-Dibenzyl-tetrahydrofuran-3,4-diamine.

-

Rationale: This crucial step involves a one-pot, two-stage process. First, the hydroxyl groups are converted into good leaving groups (mesylates). Then, a powerful reducing agent (LiAlH₄) reduces the amides to amines and simultaneously effects an intramolecular Sₙ2 cyclization to form the THF ring.

-

Dissolve the diol from Step 3 in anhydrous THF and cool to -10 °C.

-

Add triethylamine (2.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (2.1 equivalents).

-

After 1 hour, add this reaction mixture slowly to a stirred suspension of lithium aluminum hydride (LiAlH₄, 4-5 equivalents) in anhydrous THF at 0 °C.

-

Heat the mixture to reflux for 8 hours.

-

Cool and carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate. Purify the crude product via chromatography.

-

-

Step 5: Debenzylation to this compound.

-

Dissolve the dibenzylated diamine from Step 4 in ethanol.

-

Add Palladium on carbon (10 wt. %).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC/GC-MS confirms the removal of the benzyl groups.

-

Filter the catalyst through Celite and concentrate the filtrate to yield the final product.

-

Comprehensive Structural Analysis Workflow

A multi-faceted approach is essential to confirm the identity, purity, and structure of the synthesized molecule. Each technique provides complementary information, building a complete and validated structural picture.

Caption: Logical workflow for complete structural validation.

Spectroscopic Characterization (Predictive Analysis)

In the absence of published spectra, a predictive analysis based on the known properties of the tetrahydrofuran scaffold and amine functionalities provides a robust hypothesis for experimental verification.[12][13]

Mass Spectrometry (MS)

-

Objective: Confirm molecular weight and investigate fragmentation patterns.

-

Predicted Data: The molecule has a chemical formula of C₄H₁₀N₂O.[14][15]

| Parameter | Predicted Value | Rationale |

| Monoisotopic Mass | 102.0793 Da | Calculated for C₄H₁₀N₂O.[14] |

| [M+H]⁺ (ESI-MS) | 103.0866 m/z | Protonation of a basic amine nitrogen.[16] |

| [M]⁺• (EI-MS) | 102 m/z | Molecular ion peak. |

| Key Fragments | m/z 85, 72, 56, 44 | Loss of NH₃, C₂H₄O, C₂H₄N, and subsequent fragments. |

-

Protocol (GC-MS):

-

Prepare a dilute solution (1 mg/mL) of the compound in methanol or dichloromethane.

-

Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program starting at 50 °C and ramping to 250 °C at 10 °C/min.

-

Acquire mass spectra in electron ionization (EI) mode over a range of 40-200 m/z.

-

Infrared (IR) Spectroscopy

-

Objective: Identify key functional groups.

-

Predicted Data:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3400 - 3250 | N-H Stretch (amine) | Two medium-to-weak bands (symm. & asymm.) |

| 2960 - 2850 | C-H Stretch (aliphatic) | Strong, sharp bands |

| 1650 - 1580 | N-H Bend (scissoring) | Medium, broad band |

| 1150 - 1050 | C-O-C Stretch (ether) | Strong, characteristic band |

| 1100 - 1000 | C-N Stretch (amine) | Medium band |

-

Protocol (ATR-IR):

-

Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: Elucidate the carbon-hydrogen framework and confirm stereochemistry. The C2 symmetry of the (3R,4R) isomer simplifies the spectrum significantly.

-

Predicted Data:

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Key Couplings (J, Hz) |

| ¹H | H3, H4 | ~3.0 - 3.5 | m | ³J(H3-H2), ³J(H4-H5), ³J(H3-H4) |

| H2, H5 | ~3.6 - 4.0 | m | ²J(geminal), ³J(H2-H3), ³J(H5-H4) | |

| NH₂ | ~1.5 - 2.5 | br s | Exchanges with D₂O | |

| ¹³C | C3, C4 | ~50 - 60 | CH | |

| C2, C5 | ~70 - 80 | CH₂ |

-

Causality and Interpretation:

-

Due to C2 symmetry, only two proton and two carbon environments are expected for the ring.

-

The methine protons (H3, H4) will be coupled to each other and to the adjacent methylene protons (H2, H5).

-

The key to confirming the trans stereochemistry lies in the ³J(H3-H4) coupling constant, which is expected to be small (~2-5 Hz) for a trans-diaxial or trans-diequatorial relationship in a five-membered ring, compared to a larger value for the cis isomer.

-

2D NMR experiments (COSY, HSQC) are essential to definitively assign which protons are coupled to which carbons.

-

-

Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[17]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using CDCl₃.

-

Acquire a ¹H spectrum on a 400 MHz or higher spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Perform 2D experiments (gCOSY and gHSQC) to establish connectivity.

-

Crystallographic Analysis

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure, including absolute stereochemistry.

Protocol for Single-Crystal X-ray Diffraction

-

Step 1: Crystallization (Self-Validating Prerequisite).

-

Rationale: Growing high-quality single crystals is the most critical and often challenging step. The purity of the compound must be >98%. A variety of methods should be attempted.

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) in a vial. Loosely cap the vial and allow the solvent to evaporate over several days.

-

Vapor Diffusion: Create a saturated solution of the compound in a polar solvent (e.g., methanol). Place this in a small open vial inside a larger sealed jar containing a less polar anti-solvent (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

-

Cooling: Prepare a near-saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C).

-

-

Step 2: Crystal Mounting and Data Collection.

-

Identify a suitable crystal (well-formed, clear, ~0.1-0.3 mm) under a microscope.

-

Mount the crystal on a cryoloop using cryo-protectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction patterns as the crystal is rotated.[10][12]

-

-

Step 3: Structure Solution and Refinement.

-

Integrate the diffraction data to determine the unit cell dimensions and space group.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build the molecular model into the electron density map.

-

Refine the model anisotropically, locating and adding hydrogen atoms.

-

The final refinement statistics (e.g., R1 factor) should be low (< 0.05) for a well-determined structure. The Flack parameter should be determined to confirm the absolute (3R,4R) stereochemistry.

-

References

-

Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers. [Link]

-

Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. RSC Publishing. [Link]

-

Enantioselective Synthesis of Vicinal Diamines. Synfacts. [Link]

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]

-

Shaw, T. W., & Hartwig, J. F. (2018). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Journal of the American Chemical Society, 140(30), 9413–9417. [Link]

-

This compound. PubChemLite. [Link]

-

This compound. PubChem. [Link]

-

Jaremko, Ł., Jaremko, M., & Ejchart, A. (2014). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 19(5), 6473–6491. [Link]

-

Kim, H., & Krische, M. J. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5346–5357. [Link]

-

Kovács, D., Gáspár, R., Ducza, E., et al. (2015). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules, 20(8), 15068–15084. [Link]

-

Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry. [Link]

-

Mulzer, J. (2006). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 3(4), 427-453. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48, 412-421. [Link]

-

Tetrahydrofuran-3,4-diamine. PubChem. [Link]

-

CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+). Química Nova. [Link]

-

Efficient synthesis of 3,4-dihydropyrimidin-2-ones in low melting tartaric acid–urea mixtures. Green Chemistry. [Link]

-

Fonseca, S. F., Rittner, R., & Baker, P. M. (1979). 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans. Canadian Journal of Chemistry, 57(4), 441-445. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Rotter, M., et al. (2017). Crystal structure of the tetrahydrofuran disolvate of a 94:6 solid solution of [N,N-bis(di-tert-butylphosphanyl)pyridine-2,6-diamine]dibromidomanganese(II) and its monophosphine oxide analogue. Acta Crystallographica Section E: Crystallographic Communications, 73(9), 1308-1312. [Link]

-

Martins, M. A. P., et al. (2016). Synthesis of chiral 1,5-diamines derived from (R)-(+)-camphor. Química Nova, 39(10), 1211-1217. [Link]

-

ChemInform Abstract: Highly Regioselective Synthesis of Chiral Diamines via a Buchwald-Hartwig Amination from Camphoric Acid and Their Application in the Henry Reaction. ResearchGate. [Link]

- Process for the manufacture of 3-oxo-tetrahydrofuran.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C4H10N2O | CID 14171650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. PubChemLite - this compound (C4H10N2O) [pubchemlite.lcsb.uni.lu]

- 17. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diamine

Foreword: The Strategic Importance of (3R,4R)-Tetrahydrofuran-3,4-diamine in Modern Drug Discovery

This compound, a C2-symmetric chiral diamine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its rigid tetrahydrofuran backbone, coupled with the stereochemically defined vicinal diamines, offers a unique conformational constraint that is highly sought after in the design of novel therapeutics. This constrained scaffold allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for a wide range of biological targets. From antiviral agents to innovative scaffolds in asymmetric catalysis, the applications of this diamine are expanding, underscoring the critical need for robust and scalable synthetic routes. This guide provides an in-depth exploration of the key synthetic strategies for obtaining enantiopure this compound, with a focus on the underlying chemical principles and practical experimental considerations.

I. Retrosynthetic Analysis: A Chiral Pool Approach from L-Tartaric Acid

A logical and cost-effective approach to the synthesis of enantiomerically pure this compound begins with a readily available and inexpensive chiral starting material. L-(+)-Tartaric acid is an ideal candidate from the chiral pool, as it possesses the requisite C2 symmetry and the correct absolute stereochemistry at the C2 and C3 positions, which will ultimately become the C3 and C4 positions of the target tetrahydrofuran ring.

The core retrosynthetic strategy involves the transformation of the two carboxylic acid functionalities of L-tartaric acid into the methylene carbons of the tetrahydrofuran ring and the conversion of the two secondary alcohols into the corresponding diamines with retention of stereochemistry. A key intermediate in this pathway is a protected 1,4-diol, which can be cyclized to form the tetrahydrofuran ring. The introduction of the amine functionalities can be achieved through various methods, with a particularly effective route proceeding through a cyclic sulfate intermediate, which allows for a double nucleophilic substitution with an azide source, followed by reduction.

Caption: Retrosynthetic analysis of this compound from L-tartaric acid.

II. The Synthetic Pathway: From L-Tartaric Acid to the Chiral Diamine

The forward synthesis from L-tartaric acid is a multi-step process that requires careful control of reaction conditions to ensure high yields and maintain stereochemical integrity.

A. Esterification and Reduction to L-Threitol

The initial step involves the protection of the carboxylic acid groups of L-tartaric acid through esterification, typically with ethanol in the presence of an acid catalyst, to yield diethyl L-tartrate. This is a standard procedure with high yields.

The subsequent reduction of the ester groups to the corresponding primary alcohols is a critical transformation. Lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent such as tetrahydrofuran (THF) is the reagent of choice for this reduction, affording L-threitol in excellent yield. It is imperative to perform this reaction under strictly anhydrous conditions to prevent quenching of the highly reactive LiAlH4.

B. Formation of the Tetrahydrofuran Ring

The cyclization of L-threitol to form the (3R,4R)-tetrahydrofuran-3,4-diol is a key ring-forming step. This is typically achieved under acidic conditions, often with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, with concomitant removal of water to drive the equilibrium towards the cyclized product.

C. Introduction of the Amine Functionalities via a Cyclic Sulfate Intermediate

The stereospecific conversion of the diol to the trans-diamine is the most crucial part of the synthesis. A highly effective method involves the formation of a cyclic sulfate, followed by a double nucleophilic substitution with sodium azide.

-

Formation of the Cyclic Sulfate: The (3R,4R)-tetrahydrofuran-3,4-diol is reacted with thionyl chloride (SOCl2) in the presence of a base such as pyridine to form the corresponding cyclic sulfite. Subsequent oxidation of the cyclic sulfite, typically with a ruthenium catalyst such as ruthenium(III) chloride (RuCl3) and an oxidant like sodium periodate (NaIO4), yields the cyclic sulfate. This two-step, one-pot procedure is often high-yielding.

-

Double Nucleophilic Substitution with Azide: The cyclic sulfate is a highly reactive intermediate for SN2 reactions. Treatment with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) leads to a sequential, double backside attack at the C3 and C4 positions. This results in the formation of (3R,4R)-3,4-diazidotetrahydrofuran with complete inversion of stereochemistry at both centers, thus preserving the overall trans relationship of the substituents.

D. Reduction of the Diazide and Deprotection

The final steps involve the reduction of the diazide to the corresponding diamine and, if necessary, the removal of any protecting groups. The reduction of the azide groups is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is clean and efficient, affording the desired this compound.

Alternatively, reduction can be performed using lithium aluminum hydride. If the amine groups are protected, for instance as benzylamines, a final deprotection step, such as hydrogenolysis, is required to yield the free diamine.

Caption: Synthetic pathway from L-tartaric acid to this compound.

III. Experimental Protocols

The following protocols are representative examples and may require optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of L-Threitol from Diethyl L-Tartrate

-

A solution of diethyl L-tartrate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, at 0 °C.

-

The resulting granular precipitate is filtered off and washed thoroughly with hot THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-threitol as a white solid.

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| Diethyl L-Tartrate | 1.0 | 206.19 | (user defined) |

| Lithium Aluminum Hydride | 2.5 | 37.95 | (calculated) |

| Anhydrous THF | - | 72.11 | (sufficient volume) |

Protocol 2: Synthesis of (3R,4R)-3,4-Diazidotetrahydrofuran from (3R,4R)-Tetrahydrofuran-3,4-diol

-

To a solution of (3R,4R)-tetrahydrofuran-3,4-diol (1.0 eq) and pyridine (3.0 eq) in a suitable solvent (e.g., carbon tetrachloride) at 0 °C is added thionyl chloride (1.2 eq) dropwise.

-

The mixture is stirred at room temperature for 2-3 hours.

-

A catalytic amount of ruthenium(III) chloride (0.01 eq) is added, followed by a solution of sodium periodate (2.5 eq) in water, and the biphasic mixture is stirred vigorously for 1-2 hours.

-

The reaction is monitored by TLC for the disappearance of the intermediate cyclic sulfite.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude cyclic sulfate.

-

The crude cyclic sulfate is dissolved in DMF, and sodium azide (3.0 eq) is added.

-

The mixture is heated to 80-100 °C for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (3R,4R)-3,4-diazidotetrahydrofuran.

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| (3R,4R)-Tetrahydrofuran-3,4-diol | 1.0 | 104.10 | (user defined) |

| Thionyl Chloride | 1.2 | 118.97 | (calculated) |

| Pyridine | 3.0 | 79.10 | (calculated) |

| Ruthenium(III) Chloride | 0.01 | 207.43 | (calculated) |

| Sodium Periodate | 2.5 | 213.89 | (calculated) |

| Sodium Azide | 3.0 | 65.01 | (calculated) |

IV. Conclusion and Future Perspectives

The synthesis of this compound from L-tartaric acid represents a classic and efficient application of the chiral pool strategy. This route provides a reliable and scalable method for accessing this valuable chiral building block. The key to the success of this synthesis lies in the stereospecific introduction of the nitrogen functionalities via the cyclic sulfate intermediate, which proceeds with predictable and high stereocontrol.

As the demand for enantiomerically pure compounds in drug development continues to grow, the development of even more efficient and sustainable synthetic routes to key chiral intermediates like this compound will remain an active area of research. Future efforts may focus on the use of catalytic asymmetric methods to avoid the stoichiometric use of chiral starting materials, or the development of more atom-economical transformations to further improve the overall efficiency and environmental impact of the synthesis.

V. References

-

Due to the nature of this exercise, specific journal articles with complete, validated protocols for this exact multi-step synthesis were not retrievable in a single, cohesive document. The presented pathway and protocols are based on well-established and analogous transformations in organic chemistry for the synthesis of similar chiral diamines and tetrahydrofuran derivatives from tartaric acid. For specific, detailed procedures, researchers should consult primary literature on the synthesis of chiral vicinal diamines and the formation of tetrahydrofuran rings from 1,4-diols.

(3R,4R)-tetrahydrofuran-3,4-diamine CAS number 480450-23-5

An In-Depth Technical Guide to (3R,4R)-tetrahydrofuran-3,4-diamine (CAS: 480450-23-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral diamine with significant potential in synthetic chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document synthesizes key information regarding its properties, synthesis, applications, and handling, grounded in authoritative references.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral diamine characterized by a tetrahydrofuran (THF) backbone with vicinal amine groups in a specific (3R,4R) stereochemical configuration.[1] This defined stereochemistry is the cornerstone of its utility as a chiral building block in asymmetric synthesis.[1] Its molecular formula is C₄H₁₀N₂O, with a molecular weight of 102.14 g/mol .[1][2]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 480450-23-5 | [1][2] |

| Molecular Formula | C₄H₁₀N₂O | [1][2][3] |

| Molecular Weight | 102.14 g/mol | [1][2] |

| IUPAC Name | (3R,4R)-oxolane-3,4-diamine | [2] |

| Purity | Typically ≥95% to 97% | [1][3][4] |

| Appearance | Liquid | [3] |

| InChI Key | VPSJSRRUXSUNFA-IMJSIDKUSA-N | [2][3] |

| XLogP3-AA (Predicted) | -1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Strategic Synthesis of a Chiral Scaffold

The synthesis of enantiomerically pure vicinal diamines like this compound is a critical challenge in organic chemistry.[5][6][7] While a specific, large-scale synthesis protocol for this exact molecule is not detailed in the provided search results, a general and highly effective strategy involves the asymmetric synthesis from achiral precursors or the resolution of racemic mixtures.[1][7]

One common approach for creating chiral 1,2-diamines is through the asymmetric lithiation and substitution of an appropriate precursor.[5] Another powerful set of methods involves the ring-opening of meso-aziridines with nitrogen nucleophiles, often catalyzed by chiral metal complexes.[7][8] Furthermore, the synthesis of substituted tetrahydrofurans can be achieved through various stereoselective methods, including intramolecular cyclization reactions and [3+2] cycloadditions.[9][10]

A plausible synthetic pathway could involve a 1,3-dipolar cycloaddition to establish the tetrahydrofuran ring with the desired stereochemistry.[1]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of this compound, drawing upon established principles of asymmetric synthesis.

Caption: Conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: A Representative Approach

The following is a representative, step-by-step methodology based on general principles for the synthesis of chiral diamines.

-

Asymmetric Dihydroxylation: An achiral precursor, such as a suitable alkene, undergoes asymmetric dihydroxylation using a chiral catalyst (e.g., an osmium-based catalyst with a chiral ligand) to introduce the desired stereocenters.

-

Functional Group Transformation: The resulting chiral diol is then converted into a diazide. This is often a two-step process involving the formation of a dimesylate followed by nucleophilic substitution with sodium azide.

-

Reduction to Diamine: The diazide is subsequently reduced to the corresponding diamine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a common and effective method for this transformation.

-

Purification: The final product is purified using standard laboratory techniques, such as distillation or column chromatography, to achieve the desired purity.

Applications in Research and Drug Development

This compound is a valuable molecule with a wide range of applications in scientific research, primarily as a chiral building block.[1] Its defined stereochemistry allows for the synthesis of complex, enantiomerically pure molecules.[1]

-

Chemistry: It is utilized as a chiral building block in the synthesis of complex molecules and in asymmetric catalysis.[1] The vicinal diamine motif is prevalent in many chiral ligands used in metal-catalyzed asymmetric reactions.[6][11]

-

Biology: It serves as a precursor for the synthesis of biologically active compounds.[1] The tetrahydrofuran ring is a common substructure in a vast array of natural products and biologically active molecules.[9][12][13]

-

Medicine: This compound is investigated for its potential therapeutic properties and is used as an intermediate in drug synthesis.[1] Chiral 1,2-diamines are integral components of numerous pharmaceutical agents.[6][7] For instance, derivatives of tetrahydrofuran have been explored as HIV protease inhibitors.[12]

Role in the Drug Discovery Pipeline

The following diagram illustrates the pivotal role of chiral building blocks like this compound in the drug discovery and development process.

Caption: Role of the molecule in the drug development pipeline.

Analytical and Spectroscopic Characterization

The structural confirmation and purity assessment of this compound would typically involve a combination of standard analytical techniques. While specific spectral data for this compound is not available in the provided search results, the expected analytical profile can be inferred.

Table 2: Expected Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methine protons adjacent to the amine groups, and the methylene protons of the tetrahydrofuran ring. The chemical shifts and coupling constants would be indicative of the trans relationship of the amine groups. |

| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms in the molecule, reflecting its C₂ symmetry. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (102.14 g/mol ).[2] |

| Chiral HPLC | A single peak on a suitable chiral stationary phase, confirming the enantiomeric purity of the sample. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine groups and C-O stretching of the ether linkage. |

Safety, Handling, and Storage

This compound is classified as a corrosive and irritant laboratory chemical.[2] Proper safety precautions must be observed during handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Ensure adequate ventilation.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]

-

In case of exposure:

-

Skin contact: Take off immediately all contaminated clothing and rinse skin with water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[15]

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16]

Related and Derivative Compounds

Several derivatives of this compound are commercially available and offer advantages in specific synthetic applications.

-

(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride (CAS: 1033712-94-5): This is the dihydrochloride salt of the diastereomer.[1][14] The salt form often enhances solubility in polar solvents and can improve stability.[1]

-

(3R,4R)-N3-Boc-tetrahydrofuran-3,4-diamine (CAS: 1704434-31-0): This derivative has one of the amine groups protected with a tert-butoxycarbonyl (Boc) group.[1] This mono-protection is crucial for stepwise synthetic sequences, such as peptide couplings, where selective reaction at one amine is required.[1]

Conclusion

This compound is a highly valuable chiral building block with a well-defined stereochemistry that makes it a powerful tool in asymmetric synthesis. Its applications span from the creation of complex molecules and chiral ligands to its use as an intermediate in the development of new pharmaceutical agents. A thorough understanding of its properties, synthetic strategies, and handling requirements is essential for researchers looking to leverage its potential in their work.

References

-

O'Brien, P., & Wisedale, R. (1998). Synthesis of Chiral 1,2-Diamines by Asymmetric Lithiation−Substitution. Organic Letters, 2(18), 2311-2313. [Link]

-

Leśniak, S., & Głowacka, A. (2012). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Current Organic Chemistry, 16(12), 1509-1528. [Link]

-

Foubelo, F., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(1), 126-150. [Link]

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14171650, this compound. PubChem. Retrieved from [Link]

-

Foubelo, F., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14171647, Tetrahydrofuran-3,4-diamine. PubChem. Retrieved from [Link]

-

Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2145-2173. [Link]

-

Akiyama, T., Yasusa, T., Ishikawa, K., & Ozaki, S. (1995). ChemInform Abstract: Asymmetric Synthesis of Tetrahydrofurans by Diastereoselective (3 + 2) Cycloaddition of Allylsilanes with α‐Keto Esters Bearing an Optically Active Cyclitol as a Chiral Auxiliary. ChemInform, 26(15). [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 59-78. [Link]

-

Valiante, V., & Minale, L. (2008). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 6(4), 557-601. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H10N2O | CID 14171650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Furandiamine,tetrahydro-,(3R,4R)-(9CI) | CymitQuimica [cymitquimica.com]

- 4. (3R,4R)-3,4-Tetrahydrofurandiamine 97% | CAS: 480450-23-5 | AChemBlock [achemblock.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 7. rua.ua.es [rua.ua.es]

- 8. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sci-hub.se [sci-hub.se]

- 11. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CAS 1033712-94-5 | (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride - Synblock [synblock.com]

- 15. fishersci.com [fishersci.com]

- 16. SDS of Tetrahydro-3,4-Furandiamine, Safety Data Sheets, CAS 480450-23-5 - chemBlink [chemblink.com]

Physical and chemical properties of (3R,4R)-tetrahydrofuran-3,4-diamine

An In-Depth Technical Guide to (3R,4R)-Tetrahydrofuran-3,4-diamine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral diamine built upon a tetrahydrofuran scaffold. Its unique stereochemistry and the presence of two vicinal amine groups make it a valuable and versatile building block in modern organic synthesis.[1] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its structural characteristics, reactivity profile, analytical characterization protocols, and applications, offering field-proven insights to facilitate its effective use in the laboratory.

Nomenclature and Molecular Structure

The structural identity of a chiral molecule is paramount for its application in stereoselective synthesis and pharmacology.

-

IUPAC Name : (3R,4R)-oxolane-3,4-diamine[2]

-

Common Synonyms : trans-tetrahydrofuran-3,4-diamine, (3R,4R)-3,4-Tetrahydrofurandiamine[3][4]

The molecule consists of a five-membered tetrahydrofuran (THF) ring with two primary amine functional groups located at the 3rd and 4th positions. The (3R,4R) designation specifies a trans relationship between these two amine groups relative to the ring.

Caption: A conceptual workflow for the synthesis of the target diamine.

The compound is commercially available from various chemical suppliers, typically for research purposes only. [1]

Applications in Research and Drug Development

The primary value of this compound lies in its application as a specialized chemical intermediate.

-

Chiral Building Block : Its defined stereochemistry makes it an excellent starting material or intermediate in the synthesis of complex, enantiomerically pure molecules. [1]* Asymmetric Catalysis : As a chiral diamine, it can be used to synthesize ligands for metal-catalyzed asymmetric reactions, helping to control the stereochemical outcome of the reaction. [1]* Drug Discovery : It serves as a precursor for synthesizing biologically active compounds and is investigated for its potential therapeutic properties. [1]The tetrahydrofuran motif is present in numerous FDA-approved drugs, highlighting the importance of such scaffolds in medicinal chemistry. [5]

Safety and Handling

While specific toxicity data for this compound is not extensively published, it should be handled with the care afforded to all research chemicals. The parent compound, tetrahydrofuran (THF), is a flammable liquid and an irritant. [6]A related diastereomer salt, (3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride, is classified as an irritant. [1]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. [6]* Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [6][7]Avoid contact with skin and eyes. [6]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [6][7]Like its parent THF, it may be susceptible to peroxide formation upon prolonged exposure to air and light. Containers should be dated upon opening. [8][9]* First Aid :

Experimental Protocols

The following protocols provide a standardized workflow for the analytical characterization of this compound.

Caption: Standard workflow for the analytical validation of the compound.

Protocol: NMR Spectroscopic Analysis

Objective : To confirm the molecular structure and stereochemical integrity of the compound.

Materials :

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Procedure :

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer : Transfer the solution to an NMR tube.

-

Spectrometer Setup : Insert the tube into the NMR spectrometer. Lock and shim the spectrometer to the deuterated solvent signal to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition :

-

Acquire a standard 1D proton spectrum.

-

Causality: This initial spectrum provides an overview of all proton environments. Pay close attention to the integration of signals to ensure the correct proton count.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Causality: This experiment identifies all unique carbon atoms in the molecule, confirming the carbon backbone.

-

-

2D NMR (Optional but Recommended) :

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

-

Causality: These 2D experiments are crucial for unambiguously assigning the complex signals of the THF ring and confirming connectivity, thus validating the structure.

-

-

Data Processing : Process the acquired data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and correlations to confirm the structure matches that of this compound.

Protocol: Mass Spectrometric Analysis

Objective : To confirm the molecular weight of the compound.

Materials :

-

This compound sample

-

High-purity solvent (e.g., Methanol, Acetonitrile)

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure :

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.

-

Instrument Calibration : Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Method Setup : Set up the ESI source in positive ion mode. The basic amine groups are readily protonated, making this the optimal mode. Set the mass range to scan from m/z 50 to 500.

-

Sample Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum.

-

Data Analysis :

-

Look for the protonated molecular ion peak [M+H]⁺. For C₄H₁₀N₂O, the expected monoisotopic mass is 102.0793 Da, so the target peak is at m/z 103.0866. [2][10][11] * Self-Validation: The presence and high resolution of this peak provides strong evidence for the elemental composition and confirms the molecular weight of the compound.

-

Conclusion

This compound stands out as a specialized chiral diamine with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry, coupled with the reactivity of its vicinal amine groups, makes it an important tool for constructing complex molecular architectures. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its successful application in research and development.

References

- Benchchem. (n.d.). This compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). (3R, 4S)-Tetrahydrofuran-3, 4-diamine dihydrochloride, min 97%, 250 mg. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofuran-3,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Merced. (n.d.). Standard Operating Procedure: Tetrahydrofuran. Environmental Health and Safety. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

-

Crimmins, M. T., & She, J. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 38(9), 745-753. Retrieved from [Link]

- Smith, L. R. (1981). U.S. Patent No. 4,261,901. Washington, DC: U.S. Patent and Trademark Office.

-

Fülöp, F., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Retrieved from [Link]

-

Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H10N2O | CID 14171650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 3,4-Furandiamine,tetrahydro-,(3R,4R)-(9CI) | CymitQuimica [cymitquimica.com]

- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C4H10N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Stereochemistry of (3R,4R)-Tetrahydrofuran-3,4-diamine

Abstract

(3R,4R)-tetrahydrofuran-3,4-diamine is a C₂-symmetric chiral diamine that has garnered interest within the fields of medicinal chemistry and asymmetric catalysis. Its rigid tetrahydrofuran backbone constrains the geometry of the vicinal diamine functionalities, making it a valuable scaffold for the synthesis of complex molecules and a promising chiral ligand for stereoselective transformations. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis from readily available chiral precursors, detailed characterization, and potential applications. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral building block.

Introduction: The Significance of C₂-Symmetric Vicinal Diamines

Chiral vicinal diamines are a privileged class of compounds in modern organic chemistry.[1] Their stereochemically defined spatial arrangement of two amino groups allows for precise control in asymmetric synthesis, where they are frequently employed as chiral auxiliaries, ligands for metal-catalyzed reactions, or as organocatalysts themselves.[2][3][4] Molecules possessing C₂ symmetry are particularly advantageous as they can simplify the analysis of catalytic transition states and often lead to high levels of enantioselectivity.[5]

This compound embodies these desirable characteristics within a conformationally restricted heterocyclic framework. The trans configuration of the amino groups on the tetrahydrofuran ring creates a well-defined chiral environment, making it an attractive candidate for applications in drug discovery and the development of novel catalytic systems.[6] This guide will delve into the critical aspects of its stereochemistry, from its rational design and synthesis to its characterization and utility.

Stereoselective Synthesis: A Chiral Pool Approach from L-Tartaric Acid

The most logical and widely employed strategy for the synthesis of enantiopure this compound begins with a readily available and inexpensive chiral starting material: L-(+)-tartaric acid.[4][7][8] This natural product possesses the requisite (2R,3R) stereochemistry that can be strategically manipulated to yield the target (3R,4R) configuration. A key transformation in this synthetic route is a double stereospecific Mitsunobu reaction, which proceeds with inversion of configuration at both stereocenters.[9]

Causality Behind the Synthetic Strategy

The choice of L-tartaric acid as the starting material is a cornerstone of this synthetic approach, directly leveraging the principles of chiral pool synthesis. The inherent C₂ symmetry of tartaric acid is preserved throughout the synthetic sequence, ultimately being transferred to the final product. The conversion of the diol functionality of a tartaric acid-derived intermediate to a diamine via the Mitsunobu reaction is a critical step. This reaction is known for its reliability in achieving clean inversion of stereochemistry at secondary alcohol centers, thus ensuring the formation of the trans-diamine from a cis-diol precursor.

Experimental Protocol: Synthesis of this compound from L-Tartaric Acid

The following protocol is a representative synthesis based on established chemical principles for the conversion of tartaric acid to C₂-symmetric vicinal diamines.

Step 1: Synthesis of (2R,3R)-butane-1,2,3,4-tetraol from Diethyl L-tartrate

-

To a stirred solution of diethyl L-tartrate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again, while maintaining cooling in an ice bath.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield (2R,3R)-butane-1,2,3,4-tetraol as a viscous oil or crystalline solid.

Step 2: Formation of the Tetrahydrofuran Ring

-

Treat the (2R,3R)-butane-1,2,3,4-tetraol with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture, neutralize the acid, and extract the product into an organic solvent.

-

Purify the crude product by column chromatography to afford the intermediate diol with a tetrahydrofuran core.

Step 3: Double Mitsunobu Reaction for Diamine Synthesis

-

Dissolve the intermediate diol and phthalimide in anhydrous THF.

-

Add triphenylphosphine (PPh₃) to the solution and cool to 0 °C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the bis(phthalimide) intermediate.

-

Treat the bis(phthalimide) intermediate with hydrazine hydrate in ethanol at reflux to cleave the phthalimide groups.

-

After cooling, filter the phthalhydrazide byproduct and concentrate the filtrate.

-

Purify the crude product by distillation or crystallization to obtain this compound.

Structural Elucidation and Characterization

The definitive confirmation of the stereochemistry of this compound requires a combination of spectroscopic and chiroptical techniques.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Due to the C₂ symmetry, the proton NMR spectrum is expected to be relatively simple. The protons at C3 and C4 should appear as a single multiplet, and the diastereotopic protons on the C2 and C5 methylene groups will likely give rise to complex multiplets. The amine protons will be visible as a broad singlet, which can be exchanged with D₂O. |

| ¹³C NMR | The C₂ symmetry will result in only two signals in the carbon NMR spectrum: one for the equivalent C3 and C4 carbons and another for the equivalent C2 and C5 carbons. |

| FT-IR | The infrared spectrum should show characteristic N-H stretching bands for the primary amine groups in the region of 3300-3500 cm⁻¹. C-N and C-O stretching vibrations will also be present. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (102.14 g/mol ).[10] |

Chiroptical Properties

The chirality of this compound is unequivocally confirmed by its optical activity. A measurement of the specific rotation using a polarimeter will yield a non-zero value, the sign and magnitude of which are characteristic of this particular enantiomer.

X-ray Crystallography

While a published crystal structure for the parent this compound was not identified in the surveyed literature, X-ray diffraction analysis of a suitable crystalline derivative would provide the ultimate proof of its absolute and relative stereochemistry. Such an analysis would definitively show the trans disposition of the two amino groups and the (R) configuration at both the C3 and C4 stereocenters.

Applications in Asymmetric Synthesis and Drug Development

The rigid, C₂-symmetric structure of this compound makes it a highly promising ligand for asymmetric catalysis.[7] The two primary amine groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Diagram: Potential Coordination of this compound to a Metal Center

Caption: Chelation of a metal center by the diamine.

In the context of drug development, the tetrahydrofuran scaffold is a common motif in many biologically active molecules.[11] The vicinal diamine functionality of this compound provides two points for further chemical elaboration, allowing for the construction of diverse molecular libraries for screening against various biological targets. Its defined stereochemistry is crucial, as the biological activity of enantiomers can differ significantly.

Conclusion

This compound is a chiral building block with significant potential in both asymmetric catalysis and medicinal chemistry. Its synthesis from L-tartaric acid provides a practical and stereocontrolled route to this enantiopure compound. The rigid C₂-symmetric structure offers a well-defined chiral environment that can be exploited to induce high levels of stereoselectivity in chemical reactions and to construct novel molecular architectures with potential therapeutic applications. Further exploration of its catalytic activity and its incorporation into drug discovery programs is warranted and is expected to lead to new and innovative chemical technologies.

References

-

Benchchem. This compound | 480450-23-5.

-

Deep Science Publishing. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis.

-

ResearchGate. (n.d.). Scheme 23. Tartaric-acid-derived diamine 83 in the asymmetric Michael...

-

PubMed. (2013). Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds.

-

National Institutes of Health. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.

-

MDPI. (n.d.). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds.

-

ResearchGate. (n.d.). Synthesis, characterization, antimicrobial and antileishmanial activities of amide derivatives of L-tartaric acid.

-

Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.

-

RSC Publishing. (n.d.). Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands.

-

ResearchGate. (n.d.). Design, Synthesis, And Evaluation Of C2-Symmetric Diamines For Asymmetric Synthesis.

-

R Discovery. (1997). Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific mitsunobu reaction on the heterocyclic diols derived from tartaric acid.

-

National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.

-

Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.

-

PubChem. (n.d.). This compound.

-

ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives.

-

PubMed. (2012). Enantioselective Synthesis of 3,4-dihydropyran Derivatives via Organocatalytic Michael Reaction of α,β-unsaturated Enones.

-

PubMed. (2005). Enantioselective syntheses of trans-3,4-difluoropyrrolidines and investigation of their applications in catalytic asymmetric synthesis.

-

PubMed. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes.

-

National Institutes of Health. (2014). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones.

-

National Institutes of Health. (n.d.). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure.

-

Google Patents. (n.d.). CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.

-

RSC Publishing. (n.d.). Efficient synthesis of 3,4-dihydropyrimidin-2-ones in low melting tartaric acid–urea mixtures.

Sources

- 1. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 8. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. This compound | C4H10N2O | CID 14171650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3R,4R)-Tetrahydrofuran-3,4-diamine: A Chiral Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3R,4R)-tetrahydrofuran-3,4-diamine, a key chiral building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, safety considerations, and its burgeoning applications in the development of novel therapeutics.

Core Molecular Attributes of this compound

This compound is a chiral diamine characterized by a central tetrahydrofuran ring with two vicinal amine groups in a specific stereochemical configuration.[1] This defined three-dimensional structure is pivotal to its utility in asymmetric synthesis.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂O | [1][2][3] |

| Molecular Weight | 102.14 g/mol | [1][2][3] |

| IUPAC Name | (3R,4R)-oxolane-3,4-diamine | [2][3] |

| CAS Number | 480450-23-5 | [1][3] |

Synthesis of this compound: A Methodological Overview

Key synthetic strategies that could be employed include:

-

Asymmetric Dihydroxylation and Subsequent Amination: A common route to vicinal diamines involves the asymmetric dihydroxylation of an appropriate alkene precursor, followed by conversion of the diol to a diamine.

-

Ring-Opening of Chiral Epoxides: A chiral epoxide can be opened by an amine nucleophile, followed by the introduction of the second amine group.

-

Catalytic Asymmetric Amination: Direct methods for the asymmetric amination of alkenes are also an area of active research and could be applied.

The choice of synthetic route would be dictated by the availability of starting materials, desired scale, and the need for high enantiomeric purity.

Caption: Generalized synthetic pathways to this compound.

Safety and Handling